Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a trifluoromethyl group, which imparts distinct chemical and physical characteristics. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the pyrrolidine ring or the trifluoromethyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or ligand in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The compound may modulate enzymatic activity or receptor signaling, leading to its observed effects.
Comparison with Similar Compounds
Methyl (3S,5S)-5-methylpyrrolidine-3-carboxylate;hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl (3S,5S)-5-(chloromethyl)pyrrolidine-3-carboxylate;hydrochloride: Contains a chloromethyl group instead of trifluoromethyl, affecting reactivity and applications.
Uniqueness: The presence of the trifluoromethyl group in Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride imparts unique chemical stability, lipophilicity, and electronic properties, distinguishing it from similar compounds. These characteristics make it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAKXMFLWYPYCH-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(NC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](NC1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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